Tellurinic acid

Description

Properties

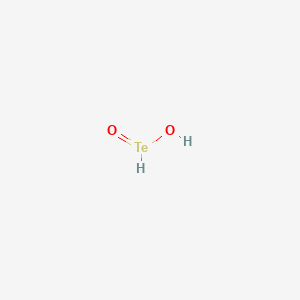

Molecular Formula |

H2O2Te |

|---|---|

Molecular Weight |

161.6 g/mol |

InChI |

InChI=1S/H2O2Te/c1-3-2/h3H,(H,1,2) |

InChI Key |

WPRQZTSLFHADSS-UHFFFAOYSA-N |

SMILES |

O[TeH]=O |

Canonical SMILES |

O[TeH]=O |

Origin of Product |

United States |

Elucidating Reactivity and Mechanistic Pathways of Tellurinic Acid

Intrinsic Acidity and Basicity: Protonation and Deprotonation Equilibria

The acidity of tellurinic acids, which dictates their protonation and deprotonation state in solution, is a crucial factor in their chemical behavior, including their catalytic activity. The equilibrium between the protonated tellurinic acid and its conjugate base, the tellurinate anion, is sensitive to the electronic nature of the organic substituent (R) attached to the tellurium atom.

Detailed research findings indicate that the effectiveness of tellurinic acids as catalysts is highly dependent on the electron demand of the substituents. Electron-withdrawing groups on the organic framework enhance the acidity of the this compound, favoring the deprotonated tellurinate form in solution. Conversely, electron-donating groups decrease the acidity, favoring the protonated state. This relationship underscores the ability to tune the acid-base properties of these compounds through synthetic modification.

Table 1: Influence of Substituents on this compound Acidity

| Substituent Type on R Group | Effect on Acidity | Favored Species in Equilibrium |

|---|---|---|

| Electron-Withdrawing (e.g., nitro, halo) | Increases Acidity | Deprotonated (Tellurinate Anion) |

Stereochemical Dynamics and Racemization Mechanisms

Optically active tellurinic acids, where the tellurium atom is a stereocenter, exhibit unique racemization behavior that differs significantly from that of sulfinic and seleninic acids. The investigation into these dynamics has revealed a mechanism fundamentally dependent on the hypervalent nature of tellurium.

The racemization of optically active tellurinic acids in solution proceeds through the formation of an achiral hypervalent intermediate. acs.orgacs.orgresearchgate.net This key intermediate is a tellurane (B13756022) diol, formed by the addition of a water molecule to the tellurium atom of the this compound. acs.org This mechanism contrasts with that for sulfinic and seleninic acids, which typically racemize via the formation of a chalcogeninate anion through deprotonation. The ability of tellurium to expand its coordination sphere and form stable hypervalent structures is central to this distinct pathway. nih.gov

The proposed racemization mechanism via a tellurane hydrate (B1144303) has been substantiated by kinetic and isotopic labeling studies. acs.orgacs.orgresearchgate.net Experiments using water enriched with the heavy oxygen isotope (H₂¹⁸O) have been particularly revealing. acs.orgacs.orgresearchgate.net In these studies, the incorporation of ¹⁸O into the this compound molecule is observed concurrently with its racemization. This oxygen exchange provides direct evidence for the reversible formation of the hydrated intermediate, as the addition of H₂¹⁸O and subsequent elimination of H₂¹⁶O leads to both isotopic labeling and loss of stereochemical information at the tellurium center. acs.orgacs.org

The racemization of chiral tellurinic acids is highly dependent on the properties of the solvent, specifically the presence of water. acs.orgacs.org The first resolution of an optically active this compound, 2,4,6-triisopropylbenzenethis compound, provided a clear example of this dependency. acs.orgacs.orgresearchgate.net The optically active form of this compound was found to be stereochemically stable in a non-polar, aprotic solvent like hexane. acs.orgacs.org However, when dissolved in a mixed solvent system such as hexane/2-propanol, which can contain trace amounts of water, racemization occurs. acs.orgacs.org This observation strongly supports the mechanistic requirement of water to form the achiral tellurane hydrate responsible for racemization. acs.orgacs.org

Table 2: Solvent Effect on the Racemization of (+)-2,4,6-Triisopropylbenzenethis compound

| Solvent | Observation | Mechanistic Implication |

|---|---|---|

| Hexane | Stable, no racemization observed. acs.orgacs.org | Lack of water prevents formation of the tellurane hydrate intermediate. acs.orgacs.org |

Kinetic and Isotopic Studies of Stereolability (e.g., Oxygen Exchange)

Aggregation, Condensation, and Depolymerization Phenomena

Tellurinic acids exhibit a strong tendency to undergo aggregation and condensation, often resulting in the formation of oligomeric or polymeric structures, particularly in the solid state or in solution. acs.org This behavior is influenced by the nature of the organic substituent and leads to the formation of this compound anhydrides.

Tellurinic acids, such as phenylthis compound, can condense to form oligomeric anhydrides with the general structure [RTe(O)]ₙ. nih.govacs.org These structures can arise from the hydrolysis of precursors like organotellurium trichlorides or through the photodecomposition of ditellurides in a suitable solvent. nih.govacs.org The propensity for aggregation is especially pronounced when the organic substituent (R) is small. acs.org Weak intermolecular Te···O interactions play a significant role in stabilizing these aggregated structures. Conversely, the use of sterically bulky organic groups can hinder this process, allowing for the isolation of monomeric this compound species.

Mass spectrometry has been employed to identify various oligomeric species formed during the condensation of phenylthis compound. nih.govacs.org These analyses reveal a complex mixture of condensed products. The process is reversible, and depolymerization of these oligomeric anhydrides can be achieved by treatment with nucleophilic reagents, such as sodium hydroxide (B78521).

Table 3: Mass Spectrometry Data for Oligomeric Phenylthis compound Anhydride (B1165640) Species

| Mass-to-Charge Ratio (m/z) | Proposed Oligomeric Species Formula |

|---|---|

| 616.830 | [C₁₃H₁₃O₄Te₃]⁺ |

| 732.752 | [C₁₄H₁₄ClO₈Te₃]⁺ |

| 1192.662 | [C₂₆H₂₂Cl₃O₇Te₅]⁺ |

Data obtained from studies on the condensation of phenylthis compound derivatives. nih.govacs.org

Impact of Steric Hindrance and Substituent Effects on Aggregation

The aggregation of tellurinic acids, which formally can be represented as RTe(O)OH, is significantly influenced by steric and electronic effects of the substituent groups. Generally, tellurinic acids are polymeric in nature, forming ill-defined, amorphous structures. fu-berlin.devdoc.pub This tendency to form polymers is attributed to intermolecular interactions and the formation of oxygen bridges. vdoc.pub

However, the introduction of bulky substituents can effectively limit this aggregation process. A key example is the synthesis of the first well-defined molecular this compound, [2,6-Mes2C6H3Te(O)(OH)]2 (where Mes = mesityl). The use of a sterically demanding m-terphenyl (B1677559) substituent provides kinetic stabilization, which hinders the extensive condensation and aggregation that is typical for simpler tellurinic acids. fu-berlin.de This demonstrates that sufficient steric bulk around the tellurium center can prevent the formation of polymeric structures and allow for the isolation of discrete, molecular species.

Steric hindrance , a consequence of the spatial arrangement of atoms, can slow down chemical reactions due to the bulk of substituents. wikipedia.org In the context of this compound aggregation, large groups physically obstruct the approach of other molecules, thereby inhibiting the intermolecular condensation reactions that lead to polymerization.

Substituent effects also play a role through electronic contributions. Electron-donating groups can increase the electron density on the tellurium atom, potentially influencing the nature and strength of the intermolecular interactions. Conversely, electron-withdrawing groups can decrease electron density, which may also affect aggregation behavior. The interplay between these steric and electronic factors ultimately dictates the degree of aggregation and the structure of the resulting this compound species.

Nucleophile-Induced Depolymerization

While tellurinic acids have a strong tendency to exist as polymeric aggregates, these structures can be broken down through the action of nucleophiles. This process, known as nucleophile-induced depolymerization, involves the attack of a nucleophilic species on the electrophilic tellurium centers within the polymer chain.

The specific mechanisms of nucleophile-induced depolymerization of this compound polymers are not extensively detailed in the provided search results. However, analogous reactions in related systems, such as the depolymerization of lignin, can be induced by reagents like formic acid. nih.gov This suggests that acidic or other nucleophilic conditions could facilitate the cleavage of the Te-O-Te linkages that hold the polymeric structure together.

The depolymerization process would likely involve the coordination of the nucleophile to a tellurium atom, followed by the cleavage of an oxygen bridge. This would break the polymer chain and, depending on the reaction conditions and the nature of the nucleophile, could lead to the formation of monomeric or smaller oligomeric this compound species. The susceptibility of the polymeric this compound to nucleophilic attack will be influenced by the steric and electronic properties of the organic substituent on the tellurium atom.

Advanced Redox Chemistry of this compound

Mechanistic Studies of Oxidizing Capabilities

The oxidizing properties of tellurinic acids are a key aspect of their chemistry. Mechanistic studies have revealed that their reactivity is sensitive to the electronic demand of the intermediates formed during the reaction. researchgate.net The presence of electron-withdrawing substituents on the aryl ring of an arylthis compound favors the deprotonated form, the tellurinate, in solution. researchgate.net In contrast, electron-donating groups favor the protonated this compound. researchgate.net This equilibrium influences the catalytic effectiveness of the this compound in oxidation reactions.

Kinetic studies on the racemization of an optically active this compound, 2,4,6-triisopropylbenzenethis compound, provided insight into a potential pathway for its reactions. The racemization was found to proceed through the formation of a hypervalent tellurane intermediate, which is formed by the addition of water. acs.org This suggests that the formation of such hypervalent intermediates may be a key step in the redox reactions of tellurinic acids.

Substrate Scope and Selectivity in Organic Oxidations (e.g., Alcohols, Thiols, Phosphines)

Arylthis compound derivatives have been identified as versatile and effective oxidants for a range of organic substrates. researchgate.net

Oxidation of Thiols: Diorganotellurides can catalyze the oxidation of thiols to disulfides using hydrogen peroxide. researchgate.net This process involves the formation of a this compound intermediate. The catalytic system is sensitive to the electronic nature of the substituents on the telluride.

Oxidation of Phosphines: Tellurones, which can be formed from the further oxidation of tellurinic acids, are capable of quantitatively oxidizing triphenylphosphine (B44618) to triphenylphosphine oxide. researchgate.net While this is a reaction of a tellurone, it points to the potential of tellurium(VI) species, accessible from tellurinic acids, as potent oxidants.

Oxidation of Alcohols: The oxidizing power of tellurium oxides towards alcohols can be influenced by intramolecular coordination. For instance, an intramolecularly coordinated tellurone has shown the ability to oxidize alcohols, whereas some telluroxides could not oxidize non-activated alcohols even at high temperatures. researchgate.net The oxidation of alcohols by diarylditelluronic acid, which can be synthesized from the corresponding this compound, was not observed; in fact, recrystallization from methanol (B129727) led to reduction of the telluronic acid. fu-berlin.de

The table below summarizes the oxidizing capabilities of tellurinic acids and related species towards different substrates.

| Oxidizing Species | Substrate | Product | Efficacy |

| Arylthis compound Derivatives | Thiols | Disulfides | Effective catalysts with H2O2 researchgate.net |

| Arylthis compound Derivatives | Phosphines | Phosphine Oxides | Implied via tellurone formation researchgate.net |

| Arylthis compound Derivatives | Alcohols | Aldehydes/Ketones | Dependent on structure and conditions fu-berlin.deresearchgate.net |

Participation in Tellurium(II)/Tellurium(IV) Redox Cycles

Tellurinic acids are key intermediates in the Te(II)/Te(IV) redox cycle, which is central to the catalytic activity of diorganotellurides in oxidation reactions, such as those mimicking thiol peroxidase activity. researchgate.net In these cycles, a Te(II) species, the diorganotelluride, is oxidized by an oxidant like hydrogen peroxide to a Te(IV) species. This Te(IV) species is often a telluroxide or its hydrated form, the dihydroxy tellurane, which can be considered in equilibrium with the this compound anhydride.

The catalytic cycle for the oxidation of thiols (R'SH) by hydrogen peroxide, catalyzed by a diaryl telluride (Ar2Te), can be summarized as follows:

Oxidation: Ar2Te (Te(II)) + H2O2 → Ar2TeO (Te(IV)) + H2O

The telluroxide (Ar2TeO) can exist in equilibrium with the corresponding this compound anhydride.

Substrate Oxidation: Ar2TeO + 2 R'SH → Ar2Te + R'S-SR' + H2O

In this cycle, the this compound or its related Te(IV) oxide is the active oxidant for the substrate, and it is subsequently reduced back to the Te(II) telluride, which can then re-enter the catalytic cycle. The efficiency of this cycle is influenced by the rates of both the oxidation of the telluride and the reduction of the Te(IV) species by the substrate. researchgate.net

Comparison of Oxidative Potency with Telluroxides and Tellurones

The oxidative potency of tellurium-containing compounds increases with the oxidation state of the tellurium atom. Therefore, a general trend in oxidizing power is observed: tellurones (Te(VI)) > telluroxides (Te(IV)) ≈ tellurinic acids (Te(IV)).

Telluroxides (R2TeO): These Te(IV) species are known oxidants. Their reactivity can be enhanced by factors such as intramolecular coordination. researchgate.net They are the initial product of the oxidation of tellurides and are key intermediates in catalytic cycles.

Tellurinic Acids (RTe(O)OH): Also Te(IV) species, their oxidizing ability is comparable to that of telluroxides. They are often generated in situ during catalytic oxidations.

Tellurones (R2TeO2): As Te(VI) compounds, tellurones are the most powerful oxidants among these three classes. researchgate.net They can be synthesized by the oxidation of tellurides or telluroxides. Tellurones are capable of oxidizing a wider range of substrates, including less reactive ones, compared to telluroxides and tellurinic acids. However, the synthesis of stable, well-defined tellurones can be challenging. fu-berlin.de

The table below provides a comparative overview of the oxidative potency.

| Compound Class | Tellurium Oxidation State | General Oxidizing Power | Notes |

| Telluroxides | +4 | Moderate | Key intermediates in catalytic cycles researchgate.net |

| Tellurinic Acids | +4 | Moderate | Often polymeric; reactivity influenced by substituents fu-berlin.deresearchgate.net |

| Tellurones | +6 | Strong | Capable of oxidizing a broader range of substrates researchgate.net |

Reactions with Halogenating Agents and Formation of Tellurinyl Halides

Tellurinic acids and their precursors readily react with a variety of halogenating agents to form organotellurium halides, which are among the most extensively studied derivatives of this compound. thieme-connect.de These reactions are fundamental in organotellurium chemistry, providing access to a wide range of stable and isolable compounds. The primary products of these halogenation reactions are organotellurium trihalides (RTeX₃) and diorganotellurium dihalides (R₂TeX₂).

The synthesis of diorganotellurium dihalides is commonly achieved through the reaction of diorganyl tellurides with elemental halogens (chlorine, bromine, iodine), sulfuryl halides, or thionyl halides. thieme-connect.de This method is particularly effective when the corresponding diorganyl telluride is easily accessible. thieme-connect.de The resulting dihalides are typically crystalline solids that are stable under atmospheric conditions, with their solubility in organic solvents generally decreasing from chlorides to iodides. thieme-connect.de

Organotellurium trihalides are also significant products, often formed from the halogenation of ditellurides or the reaction of tellurium tetrahalides with various organic substrates. thieme-connect.deoulu.fi For instance, tellurium tetrachloride can react with alkenes to yield chloroalkyl tellurium trichlorides. thieme-connect.de Aryl tellurium trihalides are generally more stable than their alkyl counterparts. thieme-connect.de The reactivity of these trihalides tends to decrease from chlorides to iodides. thieme-connect.de

The catalytic activity of organotellurium compounds in halogenation reactions has also been noted. For example, organotellurium catalysts can facilitate the oxidation of sodium bromide, chloride, and iodide using hydrogen peroxide. acs.org This process involves the formation of an oxidized tellurium species which then reacts with the halide to generate "positive halogens". acs.org

A summary of common halogenation reactions leading to tellurinyl halides is presented below.

| Precursor | Halogenating Agent | Product Type | Example Product |

|---|---|---|---|

| Diorganyl Telluride (R₂Te) | Elemental Halogens (Cl₂, Br₂, I₂) | Diorganotellurium Dihalide (R₂TeX₂) | Diphenyltellurium Dichloride |

| Diorganyl Telluride (R₂Te) | Sulfuryl Halides (e.g., SOCl₂) | Diorganotellurium Dihalide (R₂TeX₂) | (CH₃)₂TeCl₂ |

| Diaryl Ditelluride (Ar₂Te₂) | Elemental Halogens (e.g., Br₂) | Aryl Tellurium Trihalide (ArTeX₃) | p-Methoxyphenyltellurium Tribromide |

| Tellurium Tetrachloride (TeCl₄) | Alkene (e.g., Butene) | Chloroalkyl Tellurium Trichloride (B1173362) | Cl-CH(CH₃)CH(CH₃)-TeCl₃ |

Interactions with Transition Metals and Coordination Chemistry

The coordination chemistry of this compound and its derivatives with transition metals is an emerging field with considerable potential, though it remains less explored compared to other areas of organotellurium chemistry. researchgate.net The tellurium atom in these compounds can act as a Lewis acid or as a donor, similar to its lighter chalcogen counterparts, sulfur and selenium. mdpi.com The presence of both a lone pair of electrons and the ability to exist in multiple oxidation states makes this compound derivatives versatile ligands in the formation of coordination complexes. researchgate.netmdpi.com

A significant and well-documented example of this interaction involves the reaction of zwitterionic pyridyltellurenyl chlorides with a rhenium(V) complex, [ReOCl₃(PPh₃)₂]. mdpi.com This reaction yields a product, [ReO₂Cl(pyTeCl)(PPh₃)₂], where a Te···O interaction is established. The bonding within the resulting {O=Re=O···Te(Cl)py}⁺ core is ambiguous and can be described by two main resonance structures. mdpi.com

One interpretation suggests a donation of electron density from an oxido ligand of the rhenium(V) center to the tellurium(II) atom. mdpi.com The alternative viewpoint, which is of direct relevance to this compound chemistry, involves the oxidation of the tellurium(II) to tellurium(IV) and the formation of a this compound chloride fragment that donates an oxygen atom to the rhenium center, resulting in a Re(III)/Te(IV) state. mdpi.com While DFT calculations suggest the former description (ReV/TeII) is the major contributor, the possibility of the this compound chloride coordination as a resonance structure is a crucial finding. mdpi.com

This dual possibility highlights the redox-active nature of the tellurium center in such coordination environments. The study of such interactions is pivotal for designing novel catalysts and materials where the tellurium ligand can actively participate in redox processes. rsc.org The broader field of organotellurium coordination chemistry includes complexes with various transition metals like palladium and platinum, often stabilized by additional donor groups within the ligand structure. monash.edu

The nuanced bonding in the Rhenium-Tellurium complex is detailed in the table below.

| Resonance Structure Description | Oxidation State of Rhenium | Oxidation State of Tellurium | Nature of Interaction |

|---|---|---|---|

| Rhenium(V) dioxide complex donating to an organotellurium(II) chloride | +5 | +2 | Donation from Re-bound oxygen to Te |

| Tellurinic(IV) acid chloride donating to a rhenium(III) oxido complex | +3 | +4 | Coordination of Te-bound oxygen to Re |

State of the Art Spectroscopic Characterization and Structural Analysis

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone in the characterization of tellurinic acids and their derivatives, offering detailed insights into the connectivity and electronic environment of various nuclei within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for delineating the structure of the organic moiety (R) attached to the tellurinic acid functional group.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. In arenetellurinic acids, the signals in the aromatic region of the ¹H NMR spectrum can confirm the substitution pattern of the phenyl ring. For instance, studies on the reaction products of this compound anhydrides show distinct aromatic proton signals. e-journals.in The spectrum of 2,4,6-triisopropylbenzenethis compound has been documented as part of its characterization. acs.orgnih.gov The number of signals, their chemical shifts, and their coupling patterns are used to confirm the identity and purity of the organic framework. e-journals.in

¹³C NMR: While ¹H NMR provides information about the carbon skeleton indirectly through H-C couplings, ¹³C NMR offers direct observation of the carbon atoms. bhu.ac.in Each non-equivalent carbon atom in the molecule produces a distinct signal, allowing for a carbon count and providing information about their electronic environment (e.g., aliphatic, aromatic, carbonyl). bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, which is crucial for confirming the structure of complex organic substituents. bhu.ac.inmagritek.com The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents on the organic framework. pressbooks.pub

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound-Related Compound This table is illustrative of the data obtained from ¹H NMR analysis in the study of organotellurium compounds.

| Compound Derivative | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|---|

| Product from p-hydroxyphenyltellurinic anhydride (B1165640) oxidation | CDCl₃ | 6.76 | s, 4H (aromatic) | e-journals.in |

| Product from p-hydroxyphenyltellurinic anhydride oxidation | CDCl₃ | 7.8 (m, 6H), 8.0 (m, 4H) | m (multiplet, aromatic) | e-journals.in |

¹²⁵Te NMR spectroscopy is a powerful and direct tool for probing the tellurium atom in tellurinic acids. Tellurium has two NMR-active spin ½ nuclei, ¹²³Te and ¹²⁵Te, but ¹²⁵Te is the nucleus of choice due to its higher natural abundance (7.07%) and greater sensitivity. huji.ac.il

Theoretical calculations have shown that relativistic effects can account for as much as 20-25% of the calculated chemical shifts, highlighting the importance of the heavy tellurium atom's influence on its magnetic environment. nih.govresearchgate.net The chemical shift is primarily influenced by the magnetic coupling between the tellurium p-character lone pair and antibonding orbitals. researchgate.net

Table 2: General ¹²⁵Te NMR Chemical Shift Ranges for Various Organotellurium Compounds This table provides context for the expected chemical shift regions for tellurium-containing functional groups.

| Compound Type | Chemical Shift Range (δ, ppm) |

|---|---|

| Diorganyl tellurides (R₂Te) | 30 - 700 |

| Diorganyl ditellurides (R₂Te₂) | 150 - 500 |

| Aryl tellurenyl halides (ArTeX) | 750 - 950 |

| Organotellurium (IV) halides (RTeX₃, R₂TeX₂, R₃TeX) | 700 - 1300 |

| Tellurones (R₂TeO₂) | 1100 - 1250 |

| Telluroxides (R₂TeO) | 850 - 1050 |

Data synthesized from multiple sources. huji.ac.il

For tellurinic acids, the tellurium atom is in the +4 oxidation state, and its chemical shift would be expected to appear in the corresponding region for Te(IV) compounds, distinctly different from Te(II) species like tellurides or Te(VI) species like telluronic acids.

Proton (1H) and Carbon (13C) NMR for Organic Framework Elucidation

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. mt.comtriprinceton.org

IR spectroscopy is particularly effective for identifying polar functional groups that exhibit a strong change in dipole moment during vibration. triprinceton.org In the context of tellurinic acids, IR spectra are used to confirm the presence of key functional groups. The most significant of these is the Te-O bond. The stretching vibrations for Te-O bonds in tellurinic anhydride derivatives have been observed in the 400–700 cm⁻¹ region of the spectrum. researchgate.net Additionally, the presence of a broad absorption band characteristic of the O-H stretching vibration in the hydroxyl group is expected, typically in the 3200-3600 cm⁻¹ range. Other bands corresponding to the organic framework, such as C-H and C=C stretching in aromatic rings, are also readily identified. e-journals.in

Raman spectroscopy is complementary to IR spectroscopy and measures the inelastic scattering of monochromatic light. triprinceton.org It is particularly sensitive to non-polar, symmetric bonds that have a polarizable electron cloud, such as C-C and Te-C bonds. triprinceton.org This makes it a valuable tool for analyzing the carbon skeleton and the direct bond between the organic moiety and the tellurium atom.

Infrared (IR) Spectroscopy: Characteristic Te-O Stretching Frequencies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. uni-saarland.de

For polar and often thermally sensitive molecules like tellurinic acids, "soft" ionization techniques are preferred. Electrospray ionization (ESI) is particularly suitable as it can generate ions from a solution with minimal fragmentation, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. researchgate.netsouthampton.ac.uk This allows for the unambiguous determination of the molecular weight. The characteristic isotopic pattern of tellurium, which has eight stable isotopes, provides a definitive signature in the mass spectrum that confirms the presence of the element in the detected ions.

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy, which allows for the calculation of the precise elemental formula of the molecular ion, serving as a powerful confirmation of the compound's identity. uni-saarland.de Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can be used to piece together the molecular structure, confirming the connectivity of the organic framework to the this compound group. researchgate.net The availability of mass spectra for compounds like 2,4,6-triisopropylbenzenethis compound has been noted in the literature. acs.org

X-ray Crystallography

X-ray crystallography is the definitive experimental method for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a crystalline solid, scientists can generate a detailed map of electron density and thus determine the precise positions of atoms, their chemical bonds, and other structural details. wikipedia.orgazolifesciences.com

Single-crystal X-ray diffraction provides an unambiguous authentication of the molecular structures of tellurinic acids and their derivatives. researchgate.netrsc.org These studies have been fundamental in establishing the geometry and bonding within these molecules. For instance, the oxidation of certain organotellurium compounds has led to the isolation of tellurinic acids and related species whose structures were definitively confirmed by this method. researchgate.netrsc.org

While many tellurinic acids tend to form polymers in the solid state, it is possible to isolate monomeric species. This can be achieved by using bulky substituents or by designing molecules with intramolecular interactions that stabilize the monomeric form. researchgate.net A notable example is 2-(2′-pyridyl)phenylthis compound, which was isolated and characterized as a monomer stabilized by an intramolecular chalcogen bond. rsc.orgresearchgate.net In contrast, the sodium salt of a this compound has been observed to exist as a monomer without the need for bulky groups. researchgate.netresearchgate.net The crystal structure of dihydroxy(2,4,6-triisopropylphenyl)telluronium trifluoromethanesulfonate (B1224126), which can be considered a protonated form of this compound, has also been determined, revealing a monoclinic crystal system with space group P2₁/c. researchgate.netresearchgate.net

Table 1: Interactive Crystallographic Data for Selected this compound-Related Compounds

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Citation |

|---|---|---|---|---|---|

| Dihydroxy(2,4,6-triisopropylphenyl)telluronium trifluoromethanesulfonate | C₁₆H₂₅F₃O₅STe | Monoclinic | P2₁/c | Considered a protonated form of this compound. | researchgate.net, researchgate.net |

| Monomeric 2-(2′-pyridyl)phenylthis compound | (ppy)Te(O)OH | Not specified | Not specified | Stabilized by intramolecular chalcogen bonding. | rsc.org, researchgate.net |

Analysis of Intermolecular Te···O and Chalcogen Bonding Interactions

X-ray crystallography is also crucial for analyzing the non-covalent interactions that dictate the supramolecular assembly of tellurinic acids in the solid state. Weak intermolecular tellurium-oxygen (Te···O) interactions are a common and important feature in this class of compounds, significantly influencing their aggregation and properties. researchgate.net These interactions, where the distance between the tellurium and oxygen atoms is shorter than the sum of their van der Waals radii, are a form of chalcogen bonding. nih.gov

Chalcogen bonds are non-covalent interactions involving a chalcogen atom (like tellurium) as an electrophilic center. mdpi.com In the crystal structures of this compound derivatives, these Te···O interactions, along with other forces like hydrogen bonds, can link molecules into dimers, chains, or more complex 2D and 3D supramolecular networks. researchgate.netresearchgate.net The analysis of these interactions is vital for understanding the relationship between molecular structure and the resulting solid-state architecture, which is a key aspect of crystal engineering. The strength of chalcogen bonds generally increases as the chalcogen atom becomes larger and more polarizable. mdpi.com In some cases, intramolecular chalcogen bonds are observed, which can stabilize specific conformations, as seen in monomeric 2-(2′-pyridyl)phenylthis compound where a strong electrostatic interaction exists between the tellurium and a nitrogen atom. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies on Tellurinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.dewikipedia.org It has been instrumental in understanding the bonding and electronic properties of tellurinic acids.

Studies on monomeric organotellurinic acids, such as (ppy)Te(O)OH (where ppy = 2-(2'-pyridyl)phenyl), have utilized DFT calculations to investigate their electronic structure. nih.gov Natural Bond Order (NBO) and Atoms in Molecules (AIM) analyses have revealed that such compounds are stabilized by the σ-hole participation of the tellurium atom with the pyridyl N-atom, leading to strong electrostatic interactions. nih.gov

In a study of a telluroxane cluster, DFT calculations, specifically NBO analysis, were employed to investigate its detailed electronic structural properties. researchgate.net This analysis helped in determining the hybridization of the tellurium atoms and the natural charges on the tellurium and oxygen atoms through Natural Population Analysis (NPA). researchgate.net The HOMO-LUMO energy gap was also calculated to understand the electronic transitions within the molecule. researchgate.net

Furthermore, DFT calculations have been used to shed light on the bonding in related tellurium compounds. For instance, in the case of a rhenium-tellurium complex, DFT calculations (QTAIM, NBO analysis) supported the formation of a Re(V) dioxide complex donating into an organotellurium(II) chloride, clarifying the nature of the Te...O contacts. fu-berlin.de

Table 1: Selected Applications of DFT in Tellurinic Acid Research

| Studied System | Computational Method | Key Findings |

| Monomeric (ppy)Te(O)OH | DFT, NBO, AIM | Stabilization via Te···N σ-hole interaction. nih.gov |

| Telluroxane Cluster | DFT, NBO, NPA | Determination of Te hybridization, natural charges, and HOMO-LUMO gap. researchgate.net |

| Rhenium-Tellurium Complex | DFT, QTAIM, NBO | Elucidation of Re-O-Te bonding and oxidation states. fu-berlin.de |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a vital tool for studying the pathways and energetics of chemical reactions. rsc.org For tellurinic acids, these methods have been particularly insightful in understanding their reactivity and dynamic behavior.

A significant application of theoretical studies has been in clarifying the racemization mechanism of optically active tellurinic acids. acs.orgnih.gov For 2,4,6-triisopropylbenzenethis compound, theoretical studies, in conjunction with kinetic experiments and oxygen exchange reactions, demonstrated that racemization proceeds through a hypervalent tellurane (B13756022) intermediate. acs.orgnih.gov This intermediate is formed by the addition of a water molecule to the this compound. acs.orgnih.gov This mechanism is notably different from that of analogous seleninic acids, which are thought to racemize via a dehydration-rehydration process. rsc.org

Computational methods are frequently used to predict the energetic profiles of redox reactions, providing insights into their feasibility and mechanisms. mdpi.comresearchgate.net While specific DFT studies on the detailed energetic profiles of redox reactions involving simple this compound are not extensively detailed in the provided results, the general applicability of these methods is well-established. mdpi.comcanterbury.ac.nz For instance, DFT can be used to calculate the Gibbs free energy of reaction, which is related to the redox potential. mdpi.comresearchgate.net Such calculations have been successfully applied to various organic and inorganic redox systems, including other oxoacids. researchgate.net The effectiveness of tellurinic acids as catalysts in certain oxidation reactions is sensitive to the electronic demand, which can be modeled computationally. researchgate.net

Elucidation of Racemization Pathways

Conformational Analysis and Stereochemical Prediction

Computational methods are essential for analyzing the conformational landscapes and predicting the stereochemical outcomes of molecules. For tellurinic acids and their anhydrides, conformational analysis can help in understanding their structure and reactivity. For example, the oxidizing property of arene tellurinic anhydrides is influenced by their structure. ajrconline.org While direct computational conformational analyses of this compound are not explicitly detailed in the provided search results, the use of these methods for similar molecules is widespread. core.ac.uk Theoretical studies have been crucial in assigning the absolute configurations of related chiral chalcogen compounds by comparing experimental data with computationally derived properties. rsc.org

Analysis of Hypervalent Bonding and Non-Covalent Interactions

Tellurium compounds are well-known for their ability to form hypervalent structures, where the central tellurium atom appears to exceed the octet rule. uniroma1.itiitd.ac.in Computational chemistry provides a framework for understanding the nature of bonding in these species.

The racemization of optically active this compound is proposed to proceed through a hypervalent tellurane intermediate, a concept supported by theoretical studies. acs.orgnih.gov The bonding in such hypervalent species is often described in terms of three-center, four-electron bonds, rather than invoking d-orbital participation. uniroma1.itiitd.ac.in

Furthermore, non-covalent interactions play a crucial role in the structure and reactivity of tellurinic acids. nih.govmarquette.edumdpi.commdpi.com In a monomeric organothis compound, DFT calculations revealed that the molecule is stabilized by a strong electrostatic σ-hole interaction between the tellurium and a nitrogen atom. nih.gov This type of chalcogen bonding is a key feature in the chemistry of hypervalent tellurium compounds. nih.gov

Synthesis and Properties of Tellurinic Acid Derivatives and Analogues

Tellurinic Anhydrides: Synthesis, Structure, and Oxidative Reactivity

Tellurinic anhydrides, with the general formula (RTeO)₂O, are significant derivatives of tellurinic acids. They are typically prepared through the alkaline hydrolysis of organyltellurium(IV) trichlorides, which are themselves synthesized by the direct reaction of tellurium tetrachloride with aromatic compounds like phenol (B47542) and cresol. ajrconline.orgresearchgate.netajrconline.org The resulting tellurinic acids can then be dehydrated to yield the corresponding anhydrides. researchgate.netajrconline.org Another synthetic route involves the oxidation of diorganyl ditellurides. ajrconline.org

Structurally, tellurinic anhydrides are characterized by the presence of a Te-O-Te linkage. These compounds are generally insoluble in common solvents, with acetic acid being a notable exception. ajrconline.org

Tellurinic anhydrides exhibit mild and selective oxidizing properties. ajrconline.orgajrconline.org They can oxidize a variety of organic substrates. For instance, they convert benzoin (B196080) to benzil, benzyl (B1604629) alcohols to their corresponding benzaldehydes, thiophenol to diphenyl disulfide, and triphenylphosphine (B44618) to triphenylphosphine oxide. ajrconline.orgresearchgate.net The oxidizing strength of arenetellurinic anhydrides can be influenced by substituents on the aryl ring; for example, 3-methyl-4-hydroxyphenyl tellurinic anhydride (B1165640) is a more potent oxidizing agent than p-hydroxyphenyl tellurinic anhydride. ajrconline.orgresearchgate.net However, when compared to the corresponding diaryl telluroxides, tellurinic anhydrides are generally considered to be weaker oxidizing agents. ajrconline.orgresearchgate.net

Recent research has also led to the synthesis and characterization of stable tellurinic anhydride–tellurone adducts. acs.org Treatment of an aryltellurinic anhydride with a diaryl tellurone resulted in a pentacyclotelluroxane. acs.org The use of bulky aromatic substituents on the tellurium atoms prevents further aggregation, allowing for detailed structural analysis through techniques like multinuclear NMR spectroscopy and X-ray crystallography. acs.org Density functional theory (DFT) calculations have shown that these adducts are highly stabilized by the formation of four di-μ-oxo bridges. acs.org

Table 1: Oxidative Reactions with p-Hydroxyphenyl Tellurinic Anhydride researchgate.net

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzoin | Acetic Acid | 110-120 | 2 | Benzil | 70 |

| 4-Methoxybenzyl alcohol | Acetic Acid | 110-120 | 3 | 4-Methoxybenzaldehyde | 65 |

| 4-Nitrobenzyl alcohol | Acetic Acid | 110-120 | 4 | 4-Nitrobenzaldehyde | 60 |

| Thiophenol | Benzene | 80 | 1 | Diphenyl disulfide | 75 |

| Triphenylphosphine | Benzene | 80 | 2 | Triphenylphosphine oxide | 80 |

| Hydroquinone | Acetonitrile (B52724) | 80 | 1 | p-Benzoquinone | 72 |

Tellurenyl and Telluronic Acids: Interconversion and Comparative Chemistry

The chemistry of tellurium-containing organic acids is not limited to tellurinic acids. Tellurenyl acids (RTeOH) and telluronic acids (RTeO₃H) are also important related species, although they are generally less stable. The interconversion between these different oxidation states of organotellurium acids is a key aspect of their chemistry.

The oxidation of L-tellurocystine with hydrogen peroxide can lead to the formation of Te(IV) products, such as tellurinic acid derivatives. researchgate.net For instance, the oxidation of L-tellurocystine in the presence of HBr with H₂O₂ results in a cyclic, zwitterionic organotellurolate(IV) species. researchgate.net This highlights the accessibility of the Te(IV) oxidation state, characteristic of tellurinic acids, from a Te(II) precursor.

Further oxidation can lead to telluronic acids. The oxidation of a telluroxane cluster or a diaryl ditelluride with hydrogen peroxide has been shown to produce a diarylditelluronic acid. acs.org This represents a formal oxidation from Te(IV) to Te(VI).

Comparatively, the stability of these acids varies significantly. Tellurenyl halides are known to be sensitive to hydrolysis, which can lead to the formation of tellurinic acids. The chemistry of tellurium differs from that of its lighter congeners, sulfur and selenium. For example, the O-Se-O bond angle in methaneseleninic acid is intermediate between the analogous angles in sulfinic and tellurinic acids. researchgate.net

Organotellurium(IV) Oxides and Tellurones as Related Species

Organotellurium(IV) oxides, also known as telluroxides (R₂TeO), and tellurones (R₂TeO₂) are closely related to tellurinic acids. wikipedia.orgrsc.org Telluroxides are structurally analogous to sulfoxides and selenoxides but have a greater tendency to polymerize in the solid state. wikipedia.org They can be synthesized through the photosensitized oxygenation of diaryl tellurides, which can also yield the corresponding tellurones. acs.org The product distribution between the telluroxide and tellurone is influenced by the substrate and reaction conditions, with bulky diaryl tellurides favoring the formation of tellurones. acs.org

Telluroxides are versatile reagents in organic synthesis. Similar to selenoxides, allylic telluroxides can undergo wikipedia.orgrsc.org-sigmatropic rearrangements to form allylic alcohols after hydrolysis. wikipedia.org Certain telluroxides can also undergo elimination reactions upon heating to produce alkenes. wikipedia.org

The first monomeric organotellurium(IV) oxide, bis(2-dimethylaminomethylphenyl)tellurium(IV) oxide, was isolated and its crystal structure determined. researchgate.net The isolation of a monomeric species was made possible by the presence of intramolecular N→Te coordination, which prevents the typical intermolecular aggregation. researchgate.net The highly polar Te=O double bond in organotelluroxanes contributes to a high Lewis acidity at the tellurium atom, making them more reactive than their organoselenium counterparts. researchgate.net

Tellurium(IV) Complexes Featuring Tellurinate Ligands

The tellurinate group, RTe(O)O⁻, derived from this compound, can act as a ligand in coordination complexes with metal centers. Tellurium(IV) compounds, including aryltellurium(IV) trichlorides and diaryltellurium(IV) dichlorides, are known to act as Lewis acids and form complexes with various donor ligands. e-journals.in

Tellurium(IV) catecholate complexes have been synthesized by treating TeO₂ with catechols. nih.gov These complexes, of the form Te(C)₂, where C is a catecholate ligand, exhibit interesting redox chemistry. nih.gov They can form adducts with N-oxides, and in some cases, heating these adducts leads to ligand oxidation rather than oxidation of the Te(IV) center. nih.gov This suggests that the tellurium lone pair is energetically buried, making the ligands more susceptible to oxidation. nih.gov

Schiff base ligands have also been used to form complexes with tellurium(IV). For example, a Schiff base derived from isatin (B1672199) and aniline (B41778) reacts with tellurium(IV) chloride and organotellurium(IV) chlorides to form hexacoordinated tellurium(IV) complexes. e-journals.in In these complexes, the Schiff base can act as a neutral or a monobasic bidentate ligand, coordinating through nitrogen and oxygen atoms. e-journals.in The resulting complexes often have a distorted octahedral geometry. e-journals.in Similarly, tellurium(IV) fluoride (B91410) forms adducts with various organic ligands, resulting in complexes containing the pentafluorotellurate anion. rsc.org

Chiral and Optically Active this compound Derivatives

The synthesis and study of chiral and optically active this compound derivatives have provided valuable insights into the stereochemistry of tellurium compounds. rsc.org The first optically active arenethis compound was obtained in 2004 by chromatographic resolution of the racemic mixture of 2,4,6-triisopropylbenzenethis compound on a chiral column. rsc.orgacs.org This optically active this compound was found to be stable towards racemization in non-polar solvents like hexane, but racemization occurred in the presence of a protic solvent like 2-propanol. acs.org

Kinetic studies, including oxygen exchange reactions with H₂¹⁸O, and theoretical calculations have elucidated the mechanism of racemization. rsc.orgrsc.orgacs.org It is proposed that the racemization of optically active tellurinic acids in solution proceeds through the formation of a hypervalent tellurane (B13756022) intermediate, which is formed by the addition of water. rsc.orgacs.org This mechanism differs from that of the corresponding optically active sulfinic and seleninic acids, which racemize via the formation of a sulfinate or seleninate anion through deprotonation. rsc.org

The absolute configuration of the optically active this compound was assigned by comparing its circular dichroism spectrum with that of a related optically active seleninic acid. rsc.org The development of methods for synthesizing optically active organotellurium compounds, including tellurinic acids, is significant as these compounds can serve as key intermediates in asymmetric synthesis. rsc.orgsci-hub.se

Zwitterionic Organotellurolate(IV) and Other Functionalized Derivatives

Functionalized derivatives of tellurinic acids, including zwitterionic species, have been synthesized and characterized. A notable example is the zwitterionic organotellurolate(IV) compound, [TeCl₃CH₂CH(NH₃)COOH], which was isolated and characterized by various spectroscopic methods and elemental analysis. researchgate.net This compound crystallizes in an orthorhombic space group. researchgate.net

The synthesis of such zwitterionic species can be achieved through the oxidation of amino acid derivatives containing tellurium. For instance, the oxidation of L-tellurocystine with hydrogen peroxide in the presence of HBr leads to the formation of a cyclic, zwitterionic organotellurolate(IV) species. researchgate.net

Other functionalized derivatives include tellurium(IV) complexes with Schiff bases derived from isatin and various amines. e-journals.intsijournals.com These complexes can be prepared to be either neutral or ionic. Molar conductance studies of some of these complexes in DMSO suggest they behave as 2:1 electrolytes, indicating that the tellurium(IV) is part of a cationic complex, with chloride ions acting as counter-anions. tsijournals.com These functionalized derivatives showcase the versatility of organotellurium chemistry and the ability to incorporate tellurium into complex molecular architectures with potential applications in various fields.

Applications of Tellurinic Acid in Chemical Research and Advanced Synthesis

Reagent Chemistry for Selective Chemical Conversions

Tellurinic acid and its anhydrides serve as mild and selective oxidizing agents for a variety of functional groups. ajrconline.org Benzenetellurinic mixed anhydrides, such as benzenetellurinyl acetate (B1210297), trifluoroacetate, and trifluoromethanesulfonate (B1224126), have proven effective in oxidizing thiols, phosphines, acyloins, α-hydroxy esters, catechols, and hydroquinones. oup.com

A notable application of these reagents is in the conversion of thioamides. oup.com The reaction of thioamides with benzenetellurinic mixed anhydrides can be highly chemoselective, yielding either nitriles through elimination or 1,2,4-thiadiazole (B1232254) derivatives via oxidative dimerization, depending on the specific reagent and substrate. oup.com For instance, benzenetellurinyl acetate tends to favor the formation of nitriles, while benzenetellurinyl trifluoromethanesulfonate often leads to the thiadiazole product. oup.com This selectivity is attributed to the decomposition pathway of the hypervalent intermediate adduct. oup.com this compound anhydrides have also been utilized as desulfurizing agents in the conversion of thioamides to nitriles. researchgate.netresearchgate.net

Furthermore, arenetellurinic anhydrides can catalyze the hydration of terminal acetylenes to form ketones when refluxed in acetic acid. ajrconline.org

| Reagent | Substrate | Product |

| Benzenetellurinyl acetate | Thiobenzamide | Benzonitrile (predominantly) oup.com |

| Benzenetellurinyl trifluoromethanesulfonate | Thiobenzamide | 1,2,4-Thiadiazole derivative oup.com |

| Arenetellurinic anhydride (B1165640) | Terminal acetylenes | Ketones (in refluxing acetic acid) ajrconline.org |

| This compound anhydride | Thioamides | Nitriles researchgate.netresearchgate.net |

Role in the Chemical Synthesis of Nanomaterials and Hybrid Structures

This compound and its derivatives play a crucial role in the synthesis of nanomaterials, particularly in the formation of organotellurium shells on nanoparticles and in providing surface stabilization.

Mechanistic Contributions to Organotellurium Shell Formation on Nanoparticles

In the synthesis of gold-tellurium (Au-Te) core-shell nanoparticles, the formation of the organotellurium shell is a complex process involving this compound derivatives. acs.org The process is initiated by the reduction of Au(III) to Au(I) by diphenyl ditelluride (Ph2Te2), which in turn produces phenyltellurinyl chlorides. acs.org The subsequent hydrolysis of these chlorides, along with the photodecomposition of Ph2Te2, leads to the formation of this compound ([PhTeOOH]n) or its corresponding anhydride ([PhTeO]n). acs.org

These species then condense into oligomeric structures that form the shell around the gold nanoparticle core. acs.orgnih.gov This shell formation is a critical step, and its growth can be controlled to tune the optical properties of the nanoparticles. acs.org The presence of water, oxygen, and light are essential for the formation of this nanostructured shell. acs.org The resulting shell is amorphous and composed of low-atomic-number elements mixed with tellurium. acs.orgacs.org

Surface Chemistry and Stabilization in Nanomaterial Synthesis

The organotellurium shell formed from this compound derivatives serves as a stabilizing layer for the nanoparticles. nih.govacs.org This stabilization prevents the aggregation of nanoparticles, which is a common challenge in nanomaterial synthesis. researchgate.net The resulting Au-Te nanoparticles are soluble in various common solvents and can be dried into a solid material while retaining the core's intrinsic properties. acs.org

A significant advantage of this organotellurium shell is its facile removal. The shell can be stripped away by resuspending the nanoparticles in environmentally friendly, nucleophilic solvents like water, ethanol, or methanol (B129727). acs.orgresearchgate.net This process yields "naked" gold nanoparticles that are ready for subsequent applications in fields such as biomedicine or materials science. acs.org

Building Blocks for Complex Organometallic Architectures

The term "building block" in chemistry refers to molecular fragments or compounds with reactive functional groups used for the bottom-up assembly of more complex structures. wikipedia.org Organometallic complexes can themselves act as building blocks for creating larger supramolecular architectures. doi.org

In the context of tellurium chemistry, phenyltellurium units can serve as building blocks. For instance, in the formation of certain telluroxane clusters, "PhTe3+" groups can be replaced by metal ions, allowing for the creation of "functionalized" telluroxane clusters. researchgate.net This demonstrates the potential of this compound-derived units to be incorporated into larger, more complex organometallic frameworks. The ability of tellurium to act as a Lewis acid or base and exist in various oxidation states contributes to its utility in constructing diverse organometallic architectures. nih.gov

Emerging Trends and Future Research Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For tellurinic acids, the focus is shifting away from traditional, often harsh, oxidative methods towards more sustainable and atom-economical approaches.

Recent research has highlighted the potential of microwave-assisted synthesis as a green alternative for preparing organotellurium compounds. This technique can significantly shorten reaction times and improve product selectivity. a2zjournals.com Another promising avenue is the use of transition-metal-catalyzed reactions, which can offer high efficiency and control over the synthesis of organotellurium precursors. rsc.orga2zjournals.com The direct synthesis from elemental tellurium and organometallic reagents like organolithium or Grignard reagents represents a highly atom-economical route. wikipedia.org

Future research in this area will likely concentrate on the development of catalytic methods for the direct oxidation of organotellurides to tellurinic acids, potentially using green oxidants like hydrogen peroxide or even molecular oxygen. The design of recyclable catalytic systems will also be a key objective to enhance the sustainability of these processes.

In-Depth Mechanistic Exploration of Under-Represented Reactions

While tellurinic acids are known to participate in a variety of chemical transformations, particularly oxidations, the detailed mechanisms of many of these reactions remain underexplored. A deeper mechanistic understanding is crucial for optimizing reaction conditions and for the rational design of new catalysts.

For instance, the use of tellurinic acid derivatives in oxidation reactions often involves a Te(IV)/Te(II) catalytic cycle, but the precise nature of the active oxidizing species and the kinetics of the individual steps are not always well-defined. Future work should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate these reaction pathways. Understanding the role of the organic substituent on the tellurium atom in modulating reactivity will also be a key area of investigation.

Rational Design of Highly Selective and Tuneable this compound Catalysts

The ability to control the selectivity of a chemical reaction is a major goal in catalysis. The rational design of this compound catalysts with high chemo-, regio-, and stereoselectivity is a significant emerging trend.

The organic framework attached to the this compound moiety offers a versatile platform for tuning the catalyst's properties. By strategically modifying the steric and electronic characteristics of this framework, it is possible to create catalysts that can differentiate between various functional groups or control the stereochemical outcome of a reaction. For example, the incorporation of chiral backbones into the this compound structure could lead to the development of novel enantioselective oxidation catalysts.

Future efforts will focus on creating libraries of this compound catalysts with diverse structural features and screening them for activity and selectivity in a range of important organic transformations. The integration of this compound functionalities into well-defined architectures, such as polymers or metal-organic frameworks, could also lead to robust and recyclable catalysts with enhanced performance. A notable example includes the use of polystyrene-tellurinic acid as a recyclable catalyst for the selective epoxidation of olefins with hydrogen peroxide. scispace.com

Advanced Computational Studies of Reactive Intermediates and Excited States

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Advanced computational studies are poised to play a pivotal role in unraveling the intricacies of this compound chemistry.

Density Functional Theory (DFT) calculations can provide valuable insights into the structures and energies of reactants, transition states, and intermediates involved in this compound-mediated reactions. researchgate.net These calculations can help to validate proposed reaction mechanisms and to predict the most likely reaction pathways. Furthermore, computational methods can be used to study the properties of transient or highly reactive species that are difficult to characterize experimentally.

A particularly exciting frontier is the computational investigation of the excited-state properties of tellurinic acids and their derivatives. This could open up new possibilities for their application in photoredox catalysis and materials science. Time-dependent DFT (TD-DFT) and other advanced methods can be used to model the absorption and emission of light by these compounds and to understand their behavior upon photoexcitation.

Exploration of New Chemical Reactivity Domains beyond Oxidation

While tellurinic acids are well-known for their oxidizing properties, their potential in other areas of chemical reactivity is only beginning to be explored. A significant future direction will be the investigation of new reactivity domains beyond traditional oxidation reactions.

The Lewis acidity of the tellurium center in tellurinic acids and their derivatives suggests that they could function as catalysts in a variety of reactions that involve the activation of Lewis basic substrates. wikipedia.org For example, they could potentially catalyze C-C and C-heteroatom bond-forming reactions. There is also emerging interest in the use of organotellurium compounds in materials science and nanochemistry. rsc.org

Future research will likely uncover novel applications of tellurinic acids in areas such as frustrated Lewis pair chemistry, main-group catalysis, and the synthesis of novel organic and inorganic materials. The unique electronic properties of tellurium, such as its high polarizability, may lead to unexpected and valuable reactivity patterns. rsc.org

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry with these modern technologies is a promising area for future development.

The use of this compound catalysts in continuous flow reactors could enable the safe and controlled execution of highly exothermic oxidation reactions. Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. Furthermore, the immobilization of this compound catalysts on solid supports is well-suited for use in packed-bed flow reactors, facilitating catalyst recovery and reuse.

Automated synthesis platforms, combined with high-throughput screening, could accelerate the discovery of new this compound catalysts and the optimization of reaction conditions. This approach would involve the automated synthesis of libraries of catalysts and their rapid evaluation in a parallel or sequential manner. The data generated from these experiments could then be used to develop predictive models for catalyst performance, further guiding the rational design of new and improved catalysts.

Q & A

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.